molecular formula C12H10F3NO3 B13331570 4-(3-Oxomorpholino)-3-(trifluoromethyl)benzaldehyde CAS No. 1260742-09-3

4-(3-Oxomorpholino)-3-(trifluoromethyl)benzaldehyde

Cat. No.: B13331570
CAS No.: 1260742-09-3
M. Wt: 273.21 g/mol
InChI Key: GLPFPTINJOXITM-UHFFFAOYSA-N
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Description

4-(3-Oxomorpholino)-3-(trifluoromethyl)benzaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholino group, a trifluoromethyl group, and an aldehyde functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxomorpholino)-3-(trifluoromethyl)benzaldehyde typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of advanced catalytic systems and automated reaction monitoring can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxomorpholino)-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 4-(3-Oxomorpholino)-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-(3-Oxomorpholino)-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Oxomorpholino)-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-Oxomorpholino)-3-(trifluoromethyl)benzaldehyde exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholino group can interact with various enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Oxomorpholino)-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(3-Oxomorpholino)-3-(trifluoromethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(3-Oxomorpholino)-3-(trifluoromethyl)benzamide: Similar structure but with an amide group instead of an aldehyde.

Uniqueness

4-(3-Oxomorpholino)-3-(trifluoromethyl)benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1260742-09-3

Molecular Formula

C12H10F3NO3

Molecular Weight

273.21 g/mol

IUPAC Name

4-(3-oxomorpholin-4-yl)-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C12H10F3NO3/c13-12(14,15)9-5-8(6-17)1-2-10(9)16-3-4-19-7-11(16)18/h1-2,5-6H,3-4,7H2

InChI Key

GLPFPTINJOXITM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

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